molecular formula C16H21F3N2O2 B2564741 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351641-48-9

1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2564741
CAS No.: 1351641-48-9
M. Wt: 330.351
InChI Key: FZPCYGJBTYGIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a urea derivative characterized by a cyclohexyl group, a trifluoro-hydroxy-phenylpropyl chain, and a urea backbone. The trifluoromethyl group and hydroxyl moiety may enhance metabolic stability and binding affinity, common in fluorinated pharmaceuticals. However, detailed pharmacokinetic or mechanistic data are absent in the cited sources, necessitating comparisons with structurally or functionally related compounds.

Properties

IUPAC Name

1-cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c17-16(18,19)15(23,12-7-3-1-4-8-12)11-20-14(22)21-13-9-5-2-6-10-13/h1,3-4,7-8,13,23H,2,5-6,9-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPCYGJBTYGIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of cyclohexyl isocyanate with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, the use of catalysts to accelerate the reaction, and purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the urea moiety to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the urea group may produce an amine derivative.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds similar to 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea:

  • Cytotoxicity: The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
Cell LineIC50 Value (µM)Mechanism
MCF-70.48Induction of apoptosis via caspase activation
HCT-1161.54Cell cycle arrest at G1 phase

The mechanism of action involves the induction of apoptosis and cell cycle regulation, primarily through caspase pathway activation.

Antimicrobial Applications

The compound also demonstrates promising antimicrobial properties:

  • Inhibition Studies: It selectively inhibits certain bacterial strains, potentially disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

These findings suggest that the compound could be effective against antibiotic-resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar urea derivatives:

  • Anticancer Properties: A study published in MDPI reported enhanced cytotoxic activity of urea derivatives against leukemia cell lines compared to traditional chemotherapeutics.
  • Antimicrobial Efficacy: Research indicated that urea compounds could inhibit carbonic anhydrases associated with tumor growth, suggesting a dual role in cancer therapy and antimicrobial action.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea exerts its effects involves interaction with specific molecular targets. In the context of diabetes treatment, it is believed to act on the G-protein-coupled receptor 40 (GPR40), enhancing insulin secretion in response to elevated blood glucose levels. This interaction triggers a cascade of intracellular signaling pathways that ultimately lead to increased insulin release from pancreatic beta cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)

BCNU, a nitrosourea alkylating agent, shares the urea backbone but differs significantly in substituents and mechanism. Key distinctions include:

Property BCNU 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Structure Nitrosourea with chloroethyl groups Urea with cyclohexyl and trifluoro-hydroxy-phenylpropyl substituents
Mechanism DNA alkylation, crosslinking Unknown (hypothetical: enzyme inhibition or receptor modulation)
Toxicity Hematopoietic suppression (dose-limiting) No data available
Therapeutic Use Anticancer (brain tumors, lymphoma) Undocumented in provided evidence

BCNU’s clinical efficacy is linked to its ability to penetrate the blood-brain barrier, but its toxicity profile limits dosing .

N-(2-Hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl) acetamide (SR-4554)

SR-4554, a fluorinated 2-nitroimidazole, shares the trifluoropropyl motif but serves as a hypoxia probe. Comparative insights:

Property SR-4554 This compound
Structure Nitroimidazole with trifluoropropyl chain Urea with trifluoro-hydroxy-phenylpropyl
Application Tumor hypoxia detection via 19F MRS Undocumented
Pharmacokinetics Rapid absorption (t½ = 51 min in tumors) No data
Metabolism Hypoxia-dependent nitroreduction Likely hepatic or renal clearance (speculative)

SR-4554’s utility in imaging stems from its hypoxia-selective retention, a property tied to its nitroimidazole moiety . The target compound’s phenyl and cyclohexyl groups suggest lipophilicity, which could influence tissue penetration but requires validation.

Functional and Mechanistic Contrasts

  • Reactivity: BCNU’s nitrosourea group facilitates DNA alkylation, whereas the trifluorinated urea derivative may exhibit lower electrophilicity, favoring non-genotoxic mechanisms.
  • Fluorination Impact : Both SR-4554 and the target compound leverage fluorine’s electronegativity for metabolic stability. SR-4554 uses 19F for imaging , while the target compound’s fluorines may enhance binding to hydrophobic enzyme pockets.
  • Toxicity Profiles : BCNNU’s hematopoietic toxicity contrasts with SR-4554’s favorable preclinical safety , suggesting fluorinated urea derivatives may balance efficacy and tolerability.

Biological Activity

1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic compound notable for its unique trifluoromethyl and hydroxy functional groups. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the molecular formula C16H20F3N2O2C_{16}H_{20}F_3N_2O_2 and a molecular weight of approximately 340.34 g/mol. It is characterized by:

  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Cyclohexyl group : Contributes to the compound's structural stability and interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of urea compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and modulation of gene expression.

Case Study Example :
A study on a related compound demonstrated that it significantly increased the lifespan of mice with L1210 leukemia by 410% compared to controls. This effect was attributed to its ability to alkylate DNA, leading to cell cycle arrest and apoptosis in malignant cells .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.

The biological activity of this compound is likely mediated through several mechanisms:

  • Alkylating Activity : Similar compounds have demonstrated alkylating properties that contribute to their antitumor effects.
  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways related to cancer proliferation and inflammation.
  • Modulation of Gene Expression : It can alter the expression profiles of genes associated with cell survival and apoptosis.

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntitumorDNA alkylation
Anti-inflammatoryCytokine inhibition
Enzymatic InhibitionACC inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.